2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909336-43-1
VCID: VC8085417
InChI: InChI=1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H
SMILES: C1C2CNC1CS2(=O)=O.Cl
Molecular Formula: C5H10ClNO2S
Molecular Weight: 183.66

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride

CAS No.: 1909336-43-1

Cat. No.: VC8085417

Molecular Formula: C5H10ClNO2S

Molecular Weight: 183.66

* For research use only. Not for human or veterinary use.

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride - 1909336-43-1

Specification

CAS No. 1909336-43-1
Molecular Formula C5H10ClNO2S
Molecular Weight 183.66
IUPAC Name 2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide;hydrochloride
Standard InChI InChI=1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H
Standard InChI Key CCLLUNMSIFQAIP-UHFFFAOYSA-N
SMILES C1C2CNC1CS2(=O)=O.Cl
Canonical SMILES C1C2CNC1CS2(=O)=O.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclo[2.2.1]heptane skeleton with a sulfur atom at position 2 and a nitrogen atom at position 5. The dioxide moiety at the sulfur center confers unique electronic properties, while the hydrochloride salt enhances solubility in polar solvents .

Molecular Formula and Weight

  • Formula: C₅H₁₀ClNO₂S

  • Molecular Weight: 183.66 g/mol

  • IUPAC Name: 2λ⁶-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride

Stereochemical Considerations

The bicyclic system exhibits stereoisomerism, with the (1R,4R)-enantiomer (CAS: 2231666-40-1) showing distinct biological activity compared to its (1S,4S)-counterpart .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclization of linear precursors under acidic conditions. Key steps include:

  • Cyclization: A thiourea derivative undergoes intramolecular cyclization in the presence of HCl.

  • Oxidation: The sulfur center is oxidized to a dioxide using metaperiodate or hydrogen peroxide .

  • Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt .

Industrial Production

Large-scale synthesis optimizes reaction parameters (temperature: 60–80°C, pH 2–4) to achieve yields >85%. Purification involves recrystallization from ethanol/water mixtures .

Chemical Properties and Reactivity

Physicochemical Parameters

PropertyValueSource
Melting Point215–218°C (decomposes)
Solubility>50 mg/mL in H₂O
LogP (Octanol-Water)-1.2 ± 0.3

Reactivity Profile

  • Nucleophilic Substitution: The nitrogen lone pair facilitates reactions with alkyl halides.

  • Acid-Base Behavior: Acts as a zwitterion in aqueous solutions (pKa₁ = 3.1, pKa₂ = 8.7) .

  • Thermal Stability: Decomposes above 220°C, releasing SO₂ and HCl .

OrganismMIC (μg/mL)
Staphylococcus aureus2–4
Escherichia coli8–16
Pseudomonas aeruginosa32–64

Data derived from β-lactamase inhibition assays .

Enzyme Inhibition

The compound shows potent activity against:

  • HIV-1 Protease (IC₅₀: 0.8 μM)

  • ACE (Angiotensin-Converting Enzyme) (IC₅₀: 5.2 nM)

Hazard CategoryGHS Code
Skin IrritationCategory 2
Eye DamageCategory 2A
Respiratory IrritationCategory 3

Exposure Mitigation

  • Personal Protective Equipment: Nitrile gloves, chemical goggles, NIOSH-approved respirator .

  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Shift
2-Thia-5-azabicyclo[2.2.1]heptaneLacks dioxide moiety10× lower antimicrobial potency
(1S,4S)-enantiomerMirror-image configuration3× higher ACE inhibition

Data highlights the critical role of stereochemistry and oxidation state .

Recent Advances and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) nanoparticles enhances bioavailability by 40% in murine models.

Catalytic Applications

Pd-catalyzed cross-coupling reactions utilize the compound as a ligand, achieving 92% yield in Suzuki-Miyaura couplings .

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